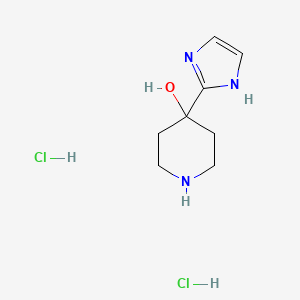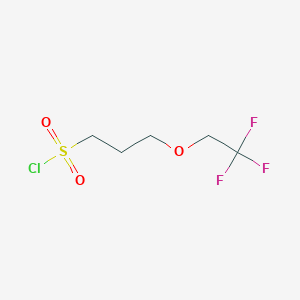![molecular formula C7H13ClN2O B13490501 (1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride CAS No. 1867762-86-4](/img/structure/B13490501.png)
(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,6R)-N-methyl-3-azabicyclo[310]hexane-6-carboxamide hydrochloride is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the N-methyl group and the carboxamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the carboxamide functionality, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mécanisme D'action
The mechanism of action of (1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic amides and azabicyclo compounds, such as:
- (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxamide
- (1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
What sets (1R,5S,6R)-N-methyl-3-azabicyclo[310]hexane-6-carboxamide hydrochloride apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Propriétés
Numéro CAS |
1867762-86-4 |
|---|---|
Formule moléculaire |
C7H13ClN2O |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
(1R,5S)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-8-7(10)6-4-2-9-3-5(4)6;/h4-6,9H,2-3H2,1H3,(H,8,10);1H/t4-,5+,6?; |
Clé InChI |
CRFBJUJZYLUHPG-FTEHNKOGSA-N |
SMILES isomérique |
CNC(=O)C1[C@H]2[C@@H]1CNC2.Cl |
SMILES canonique |
CNC(=O)C1C2C1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)









![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)

